(6R)-2,6-Dimethylnon-2-ene
Description
(6R)-2,6-Dimethylnon-2-ene is an alkene derivative characterized by a non-2-ene backbone with methyl substituents at the 2- and 6-positions and an (R)-configuration at the 6th carbon. For instance, compounds with similar branching patterns or chiral centers (e.g., (6R)-configured terpenoids or lactones) often exhibit distinct physicochemical and biological properties due to stereochemical influences .
Properties
CAS No. |
208836-20-8 |
|---|---|
Molecular Formula |
C11H22 |
Molecular Weight |
154.29 g/mol |
IUPAC Name |
(6R)-2,6-dimethylnon-2-ene |
InChI |
InChI=1S/C11H22/c1-5-7-11(4)9-6-8-10(2)3/h8,11H,5-7,9H2,1-4H3/t11-/m1/s1 |
InChI Key |
IJGHAQBTIYFUQA-LLVKDONJSA-N |
Isomeric SMILES |
CCC[C@@H](C)CCC=C(C)C |
Canonical SMILES |
CCCC(C)CCC=C(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Stereochemical Influence on Odor and Bioactivity
The (6R)-configuration plays a critical role in determining odor profiles and bioactivity, as seen in lactones and sesquiterpenoids:
- Lactones : The enantiomers (–)-(1R,6R)-2 and (+)-(1S,6S)-2 (from ) demonstrate divergent olfactory properties. The (1R,6R)-enantiomer exhibits an intense, deep odor, whereas the (1S,6S)-form has a milder, coumarin-like fragrance. This highlights how chiral centers govern sensory characteristics .
- Sesquiterpenoids: Compounds like pseudotremulane A (3R,6R,7R,9S) and pseudotremulane B (3S,6R,7R,9S) () show that slight stereochemical variations (e.g., at C-3 or C-9) alter ECD spectra and bioactivity, suggesting similar stereochemical sensitivity for (6R)-2,6-dimethylnon-2-ene .
Structural Analogues in Fragrance and Medicinal Chemistry
- (6R,7R)-Vulcanolide: A musk-smelling compound with a bicyclic structure (). Its (6R,7R)-configuration contributes to its use in perfumery, analogous to how this compound’s branching might influence volatility or receptor binding .
- Menthane Derivatives: Oxygenated p-menthanes (), such as menthatriene isomers, share structural motifs (e.g., methyl branching) with this compound. However, oxygenation significantly alters their polarity and volatility .
Analytical Methods for Stereochemical Determination
- ECD Spectroscopy: Used to assign absolute configurations in sesquiterpenoids (e.g., pseudotremulane A) and agarofuran derivatives (). Similar methods could resolve the (6R)-configuration in dimethylnon-2-ene .
- Chiral GC : Applied to verify enantiomeric excess (98% for (–)-(1R,6R)-2 in ), a technique relevant for confirming stereochemical purity in branched alkenes .
Data Table: Comparative Analysis of Key Compounds
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